molecular formula C23H24N6O B610833 2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol CAS No. 1392816-46-4

2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol

Cat. No. B610833
CAS RN: 1392816-46-4
M. Wt: 400.49
InChI Key: LAOYAWHHLUVMFT-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SI113 is a specific inhibitor of the Sgk1 kinase activity, counteracting cancer cell proliferation.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[3,4-d]pyrimidin derivatives, including 2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol, are synthesized through various chemical reactions. For instance, the compound 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was prepared using intramolecular cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol in the presence of piperidine (Rahmouni et al., 2014).

Chemical Reactions and Properties

  • The reactions and properties of pyrazolo[3,4-d]pyrimidine derivatives are a key area of research. For example, the synthesis of novel pyrazolopyrimidines derivatives with potential anticancer and anti-5-lipoxygenase activities has been reported, highlighting the importance of these compounds in medicinal chemistry (Rahmouni et al., 2016).

Structural Analysis and Crystallization

  • Studies on the crystallization and structural analysis of pyrazolo[3,4-d]pyrimidine derivatives provide insights into their molecular framework. An example includes the analysis of hydrated and anhydrous N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which revealed the formation of hydrogen-bonded sheets and frameworks (Trilleras et al., 2008).

Development of Novel Compounds

  • Research in this field often focuses on developing novel compounds with specific properties. For instance, the synthesis of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety demonstrates the diverse potential of pyrazolo[3,4-d]pyrimidin derivatives in creating new chemical entities (Yin & Song, 2022).

Application in Medicinal Chemistry

  • Pyrazolo[3,4-d]pyrimidin derivatives, including the specified compound, are extensively studied in medicinal chemistry for their potential therapeutic applications. For example, some derivatives are investigated as competitive inhibitors of fatty acid amide hydrolase, showcasing their relevance in drug discovery (Keith et al., 2014).

properties

CAS RN

1392816-46-4

Product Name

2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol

Molecular Formula

C23H24N6O

Molecular Weight

400.49

IUPAC Name

2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12-

InChI Key

LAOYAWHHLUVMFT-QINSGFPZSA-N

SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SI113;  SI-113;  SI 113

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol
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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol
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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol
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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol
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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol
Reactant of Route 6
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2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol

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